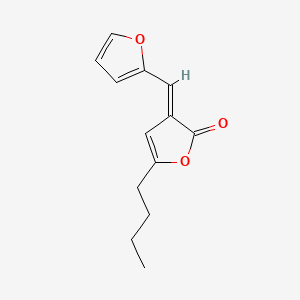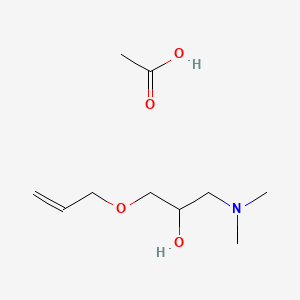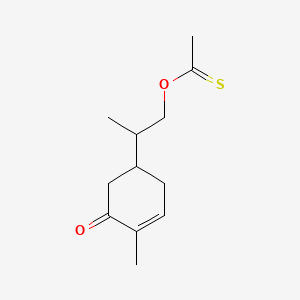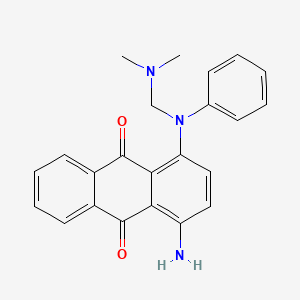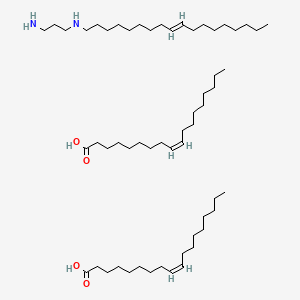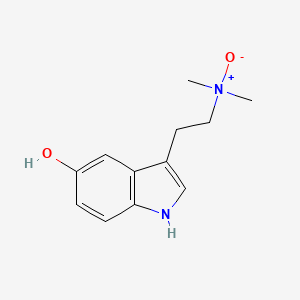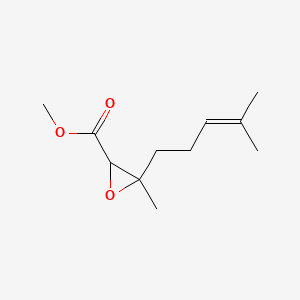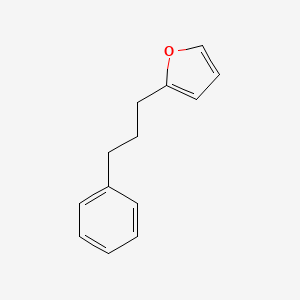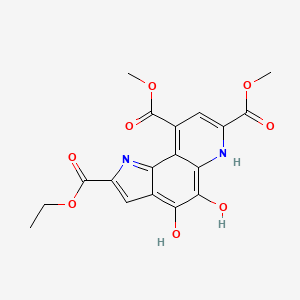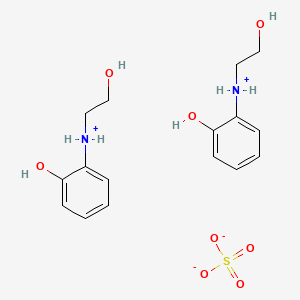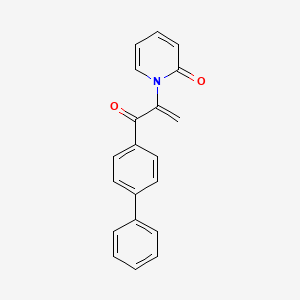
2(1H)-Pyridinone, 1-(1-((1,1'-biphenyl)-4-ylcarbonyl)ethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a biphenyl group and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Carbonyl Group: The carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl compound in the presence of a Lewis acid catalyst.
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Modulation of Gene Expression: It can influence the expression of genes involved in critical cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone: A simpler analog without the biphenyl and carbonyl groups.
1-(1-((1,1’-Biphenyl)-4-ylcarbonyl)ethenyl)-: A compound lacking the pyridinone ring.
Uniqueness
2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- is unique due to the combination of the pyridinone ring, biphenyl group, and carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
108664-24-0 |
|---|---|
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
1-[3-oxo-3-(4-phenylphenyl)prop-1-en-2-yl]pyridin-2-one |
InChI |
InChI=1S/C20H15NO2/c1-15(21-14-6-5-9-19(21)22)20(23)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H2 |
Clave InChI |
KBLNPQMMYCILNR-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=CC=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



